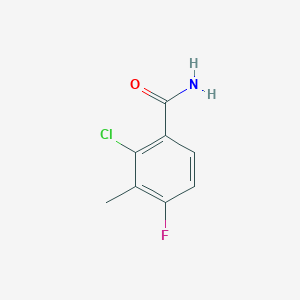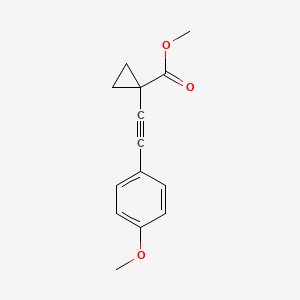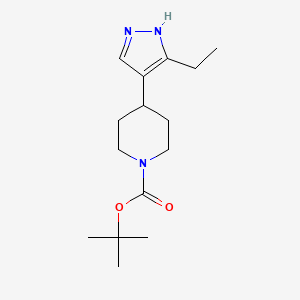
2-Methoxymalononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxymalononitrile is an organic compound with the molecular formula C4H5NO2 It is a nitrile derivative, characterized by the presence of a methoxy group attached to a propanedinitrile backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methoxymalononitrile can be synthesized through several methods. One common approach involves the reaction of methoxyacetonitrile with a suitable nitrile source under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, methoxypropanedinitrile is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation or other separation techniques to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxymalononitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction typically occurs under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually carried out in an inert solvent such as ether or tetrahydrofuran (THF).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents). The reaction conditions vary depending on the specific substitution being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of methoxypropanedinitrile may yield methoxypropanoic acid, while reduction may produce methoxypropanamine. Substitution reactions can lead to a variety of derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Methoxymalononitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: this compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism by which methoxypropanedinitrile exerts its effects depends on the specific context in which it is used. In chemical reactions, its reactivity is influenced by the presence of the methoxy and nitrile groups, which can participate in various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
2-Methoxymalononitrile can be compared with other nitrile derivatives, such as:
Propanedinitrile: Lacks the methoxy group, resulting in different reactivity and applications.
Methoxyacetonitrile: Has a similar structure but with a different carbon chain length, leading to variations in chemical properties and uses.
The uniqueness of methoxypropanedinitrile lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C4H4N2O |
|---|---|
Molekulargewicht |
96.09 g/mol |
IUPAC-Name |
2-methoxypropanedinitrile |
InChI |
InChI=1S/C4H4N2O/c1-7-4(2-5)3-6/h4H,1H3 |
InChI-Schlüssel |
ZJNQQOAZEUCYPZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[(4-methylpyridin-2-yl)amino]pentanoic Acid](/img/structure/B8566213.png)


![2-[2-(Bromomethyl)phenyl]naphthalene](/img/structure/B8566245.png)





